

Phenyl Diethylsulfamate Efficacy: An In Vivo Comparative Analysis

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Compound of Interest		
Compound Name:	Phenyl diethylsulfamate	
Cat. No.:	B15390390	Get Quote

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This guide provides a comprehensive in vivo comparison of **phenyl diethylsulfamate** and its alternatives, offering researchers, scientists, and drug development professionals a detailed overview of their efficacy, experimental protocols, and underlying mechanisms of action. Due to the limited availability of in vivo data for **phenyl diethylsulfamate**, this guide focuses on functionally similar sulfamate derivatives that have been evaluated in preclinical cancer models. The compounds discussed target key pathways in oncology: carbonic anhydrase IX (CAIX), steroid sulfatase (STS), and tubulin.

Executive Summary

This document details the in vivo performance of three classes of sulfamate-containing compounds as anti-cancer agents:

- Carbonic Anhydrase IX (CAIX) Inhibitors: Represented by S4 and SLC-0111, these
 compounds have shown efficacy in reducing metastasis and delaying tumor growth in breast
 and brain cancer models, respectively.
- Steroid Sulfatase (STS) Inhibitors: Irosustat (STX64), a well-studied example, demonstrates significant tumor growth inhibition in hormone-dependent breast cancer xenografts.
- Dual Tubulin and Sulfatase Inhibitors: While in vivo data for dual-acting sulfamate derivatives
 of combretastatin A-4 is emerging, their potent in vitro activity against cancer cell lines and



dual mechanism of action present a promising therapeutic strategy.

Quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows are provided to facilitate a thorough comparative analysis.

Data Presentation: In Vivo Efficacy of Sulfamate Derivatives

The following tables summarize the quantitative in vivo data for the selected sulfamate derivatives.



Compoun d	Target	Cancer Model	Animal Model	Key Efficacy Metric	Result	Citation
S4	CAIX	Breast Cancer (Metastasis	Orthotopic MDA-MB- 231 Xenograft	Reduction in Lung Metastatic Burden	Statistically significant reduction in the number of lung nodules.	[1]
SLC-0111	CAIX	Glioblasto ma	Patient- Derived Xenograft (1016)	Tumor Growth Delay (in combinatio n with Temozolom ide)	Significant delay in tumor growth compared to temozolomi de alone.	[2]
Glioblasto ma	Patient- Derived Xenograft (1016)	Median Survival (in combinatio n with Temozolom ide)	Median survival not reached in the combinatio n group at 130 days, versus 76 days for temozolomi de alone.	[2]		
Irosustat (STX64)	STS	Hormone- Dependent Breast Cancer	MCF-7 Xenograft	Tumor Growth Inhibition	Potent in vivo inhibition of STS activity leading to	[3]



					tumor growth suppressio n.	
Combretas tatin A-4 Sulfamate (16a)	Tubulin & Arylsulfata se	Various Cancer Cell Lines	In Vitro Data	Antiprolifer ative Activity (IC50)	Potent cytotoxicity against a panel of human cancer cell lines.	[4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and facilitate comparative evaluation.

Carbonic Anhydrase IX (CAIX) Inhibition

- 1. In Vivo Metastasis Assay with S4 in an Orthotopic Breast Cancer Model
- Cell Line: MDA-MB-231 human breast carcinoma cells.
- Animal Model: Female athymic nude mice.
- Tumor Implantation: 2 x 105 MDA-MB-231 cells were injected into the mammary fat pad.[5]
- Treatment Regimen: Once tumors were established, mice were treated with S4 at a dose of 10 mg/kg administered intraperitoneally (i.p.) daily on a "5 days on, 2 days off" schedule.
- Endpoint Analysis: After a defined period, mice were euthanized, and lungs were harvested.
 The number of metastatic nodules on the lung surface was manually counted to quantify metastatic burden.
 Primary tumor growth was also monitored by caliper measurements.
- 2. In Vivo Efficacy of SLC-0111 in a Glioblastoma Xenograft Model
- Cell Line: 1016 patient-derived glioblastoma xenograft cells.



- Animal Model: Immunocompromised mice.
- Tumor Implantation: 1016 cells were implanted subcutaneously or intracranially.
- Treatment Regimen: Mice were treated with SLC-0111 in combination with temozolomide.
- Endpoint Analysis: For subcutaneous xenografts, tumor volume was measured regularly. For intracranial xenografts, survival was the primary endpoint. Tumor sections were analyzed for biomarkers such as SOX2.[2]

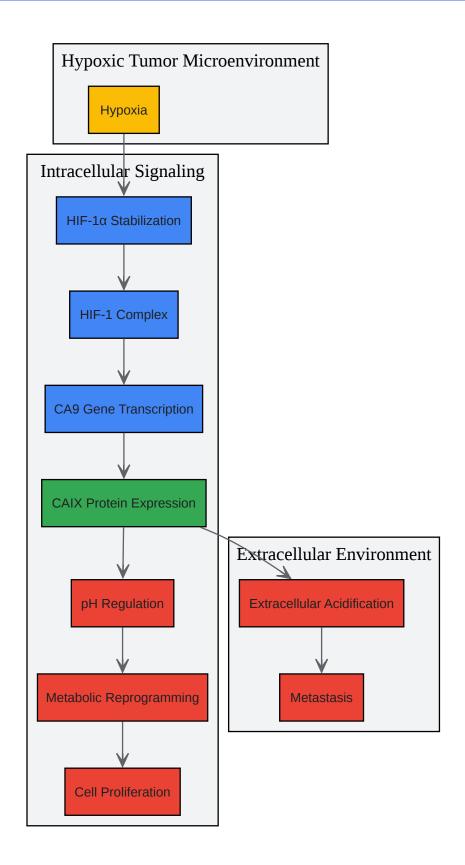
Steroid Sulfatase (STS) Inhibition

- 3. In Vivo Efficacy of Irosustat (STX64) in a Hormone-Dependent Breast Cancer Xenograft Model
- Cell Line: MCF-7 human breast cancer cells (estrogen receptor-positive).
- Animal Model: Ovariectomized female nude mice.
- Tumor Implantation: MCF-7 cells were implanted subcutaneously. To support tumor growth, mice were supplemented with estrogen.
- Treatment Regimen: Irosustat was administered orally.
- Endpoint Analysis: Tumor growth was monitored by caliper measurements. STS activity in peripheral blood lymphocytes and tumor tissue was also assessed to confirm target engagement.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by these sulfamate derivatives and a typical experimental workflow for in vivo validation.

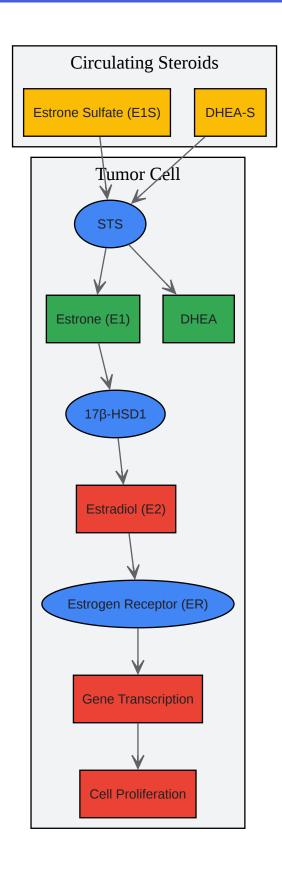




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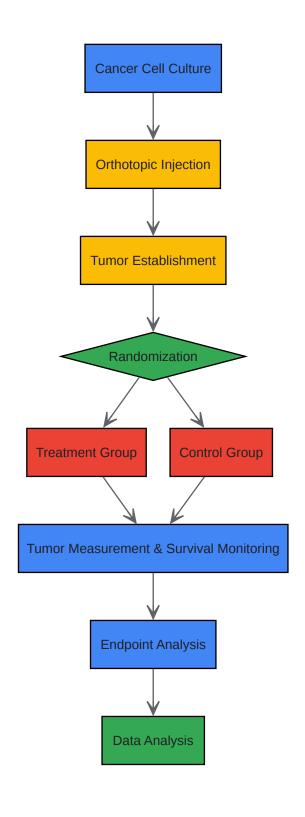
CAIX Signaling Pathway in Cancer.













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